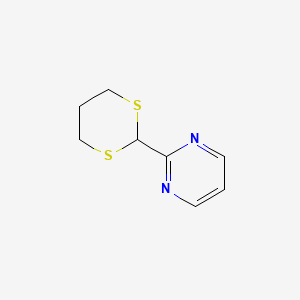

2-(1,3-Dithian-2-yl)pyrimidine

Description

2-(1,3-Dithian-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 1,3-dithiane moiety. The 1,3-dithiane group, a six-membered ring containing two sulfur atoms at positions 1 and 3, confers unique electronic and steric properties to the molecule. For example, pyrimidine derivatives with sulfur-containing substituents, such as ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, are synthesized via nucleophilic substitution or coupling reactions involving thiols or sulfur-containing heterocycles . The reactivity of the dithiane group in related compounds (e.g., 2-(1,3-dithian-2-yl)indoles) suggests that the pyrimidine-linked dithiane may similarly participate in anion formation and electrophilic reactions when activated by protective groups or metallating agents .

Properties

Molecular Formula |

C8H10N2S2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

2-(1,3-dithian-2-yl)pyrimidine |

InChI |

InChI=1S/C8H10N2S2/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1,3-4,8H,2,5-6H2 |

InChI Key |

VWVZHGZAAVTHHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C2=NC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The dithiane moiety’s behavior varies significantly depending on its attachment to different heterocycles and substituents:

Key Observations:

- Electronic Effects: The dithiane group’s electron-withdrawing nature may modulate the pyrimidine ring’s aromaticity, affecting reactivity in nucleophilic or electrophilic substitutions. In contrast, 1,3-dithiolane derivatives exhibit stronger electron-withdrawing effects due to their smaller ring size .

- Substituent Influence: Protective groups on nitrogen (e.g., in indole derivatives) critically enable anion formation and subsequent reactivity, a factor that may extend to pyrimidine analogs .

Reactivity and Stability

- Anion Formation: The 1,3-dithiane group in 2-(1,3-dithian-2-yl)indoles forms stable anions under basic conditions, facilitating reactions with electrophiles like alkyl halides or carbonyl compounds . A similar mechanism is plausible for the pyrimidine analog, though steric hindrance from the pyrimidine ring may alter reaction kinetics.

- Metallation: Metallation with n-butyllithium in indole derivatives highlights the dithiane’s ability to stabilize negative charges, a trait likely conserved in pyrimidine systems .

- Comparative Stability: Thietan-containing pyrimidines (e.g., compound 1 in ) may exhibit reduced thermal stability due to thietan’s high ring strain, whereas dithiane-pyrimidine hybrids are expected to be more robust .

Data Tables

Table 1: Structural and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.